N-(2-chlorobenzyl)-2-methyl-N-(pyridin-2-yl)propanamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a propanamide backbone. It has been studied for its potential therapeutic effects and its role as a chemical intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, as a cannabinoid receptor inverse agonist, it binds to the cannabinoid receptor 1 (CB1) and inhibits its activity. This leads to a decrease in appetite and body weight, making it a potential candidate for obesity treatment . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function and triggering downstream effects that result in the desired therapeutic outcomes .
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H17ClN2O/c1-12(2)16(20)19(15-9-5-6-10-18-15)11-13-7-3-4-8-14(13)17/h3-10,12H,11H2,1-2H3 |
InChI Key |
IWBDSLDYPKUAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
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